Lethedioside A
CAS No.: 221289-31-2
Cat. No.: VC21100921
Molecular Formula: C29H34O15
Molecular Weight: 622.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 221289-31-2 |
---|---|
Molecular Formula | C29H34O15 |
Molecular Weight | 622.6 g/mol |
IUPAC Name | 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C29H34O15/c1-37-13-7-19-22(14(30)9-17(42-19)12-4-5-16(38-2)18(6-12)39-3)20(8-13)43-29-27(36)25(34)24(33)21(44-29)11-41-28-26(35)23(32)15(31)10-40-28/h4-9,15,21,23-29,31-36H,10-11H2,1-3H3/t15-,21-,23+,24-,25+,26-,27-,28+,29-/m1/s1 |
Standard InChI Key | OQEZCWWFGXYLQY-YUYUGGDUSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC)OC |
SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC)OC |
Appearance | Powder |
Chemical Identity and Structural Characteristics
Basic Information
Lethedioside A is identified by the CAS Registry Number 221289-31-2. The compound belongs to the flavonoid class of secondary plant metabolites, specifically characterized as a glycosylated flavone derivative. Its structure features a chromene core with multiple hydroxyl and methoxy substituents, as well as attached sugar moieties. The complete IUPAC name of the compound is 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one, reflecting its complex structural arrangement .
Molecular Structure
Lethedioside A possesses a flavone skeleton with multiple functional groups. The core structure consists of a chromene ring system with a carbonyl group at position 4, forming the characteristic flavone structure. The compound contains three methoxy groups, with two located on the B-ring (at the 3' and 4' positions) and one on the A-ring (at position 7). The distinguishing feature of Lethedioside A is the presence of a disaccharide moiety attached to the 5-position of the flavone core, consisting of a β-D-glucopyranosyl unit linked to a β-D-xylopyranosyl unit .
Stereochemistry
The stereochemical configuration of Lethedioside A includes multiple stereogenic centers, particularly within the sugar components. The attached disaccharide features specific stereochemistry at each carbon atom bearing a hydroxyl group, with the precise configuration described in the IUPAC name as (2S,3R,4S,5S,6R) for the glucopyranosyl unit and (2S,3R,4S,5R) for the xylopyranosyl unit .
Physical and Chemical Properties
Basic Properties
Lethedioside A has a molecular weight of 622.6 g/mol, consistent with its complex structure containing multiple oxygen atoms . The compound's exact mass has been determined to be 622.18977037 Da through high-resolution mass spectrometry techniques . This precision in mass determination is essential for compound identification and purity assessment in analytical chemistry.
Solubility and Polarity
The compound exhibits moderate hydrophilicity, with a calculated XLogP3-AA value of -1.1, indicating water solubility . This hydrophilic nature is attributed to the presence of multiple hydroxyl groups in the sugar moieties, which facilitate hydrogen bonding with water molecules. The compound contains 6 hydrogen bond donors and 15 hydrogen bond acceptors, further supporting its ability to interact with polar solvents .
Structural Flexibility
Lethedioside A contains 9 rotatable bonds, providing conformational flexibility to the molecule . This flexibility is primarily associated with the glycosidic linkages and the connection between the flavone core and the sugars. The rotatable bonds allow the molecule to adopt different conformations in solution, potentially affecting its biological interactions if investigated in future research.
Chemical Identifiers
Table 1 below summarizes the various chemical identifiers associated with Lethedioside A:
Identifier Type | Value |
---|---|
CAS Number | 221289-31-2 |
Molecular Formula | C29H34O15 |
Molecular Weight | 622.6 g/mol |
InChIKey | OQEZCWWFGXYLQY-YUYUGGDUSA-N |
ChEMBL ID | CHEMBL442846 |
Nikkaji Number | J1.061.525I |
Wikidata | Q105196751 |
Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 1.6062 mL | 8.0312 mL | 16.0624 mL |
5 mM | 0.3212 mL | 1.6062 mL | 3.2125 mL |
10 mM | 0.1606 mL | 0.8031 mL | 1.6062 mL |
These calculations are based on the molecular weight of 622.571 g/mol and assume complete dissolution of the compound in the selected solvent .
Structural Analysis Methods
Spectroscopic Identification
The structural elucidation of Lethedioside A has been accomplished through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly valuable in determining the positions of substituents and confirming the glycosidic linkages. Mass spectrometry has provided confirmation of the molecular weight and fragmentation patterns characteristic of flavonoid glycosides .
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